Di-tert-butoxy(dimethyl)stannane
Description
Di-tert-butoxy(dimethyl)stannane (CAS: N/A; molecular formula: C₁₀H₂₄O₂Sn) is an organotin compound characterized by two tert-butoxy (–Ot-Bu) and two methyl (–CH₃) groups bonded to a central tin atom. This compound belongs to the class of tetraorganotin derivatives, which are widely utilized in organic synthesis, catalysis, and polymer chemistry due to their Lewis acidity and thermal stability. The tert-butoxy groups confer steric bulk, reducing hydrolysis susceptibility compared to smaller alkoxy substituents (e.g., methoxy or ethoxy). Applications include its use as a catalyst in transesterification reactions and as a stabilizer in polyvinyl chloride (PVC) formulations. Its stability under high-temperature conditions makes it suitable for industrial processes requiring prolonged reaction times.
Properties
CAS No. |
59061-48-2 |
|---|---|
Molecular Formula |
C10H24O2Sn |
Molecular Weight |
295.01 g/mol |
IUPAC Name |
dimethyl-bis[(2-methylpropan-2-yl)oxy]stannane |
InChI |
InChI=1S/2C4H9O.2CH3.Sn/c2*1-4(2,3)5;;;/h2*1-3H3;2*1H3;/q2*-1;;;+2 |
InChI Key |
MOPCUOXOCCDXEE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)O[Sn](C)(C)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Di-tert-butoxy(dimethyl)stannane can be synthesized through several methods. One common approach involves the reaction of dimethyltin dichloride with tert-butyl alcohol in the presence of a base such as sodium hydride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature and reaction time to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization helps achieve the desired product quality and consistency. Safety measures are crucial due to the potential toxicity and reactivity of organotin compounds.
Chemical Reactions Analysis
Types of Reactions
Di-tert-butoxy(dimethyl)stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides and other organotin derivatives.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The tert-butoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and organolithium compounds facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various organotin oxides, halides, and other derivatives, which are valuable intermediates in organic synthesis and materials science.
Scientific Research Applications
Di-tert-butoxy(dimethyl)stannane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds and as a catalyst in polymerization reactions.
Biology: Organotin compounds, including this compound, are studied for their potential biological activity and toxicity, which is relevant in environmental and toxicological research.
Medicine: Research into the medicinal applications of organotin compounds explores their potential as anticancer and antimicrobial agents.
Industry: The compound is used in the production of advanced materials, including coatings, plastics, and electronic components.
Mechanism of Action
The mechanism by which di-tert-butoxy(dimethyl)stannane exerts its effects involves the formation of reactive intermediates, such as tin-centered radicals, during chemical reactions. These intermediates can interact with various molecular targets, facilitating bond formation and cleavage. The pathways involved often depend on the specific reaction conditions and the nature of the reagents used.
Comparison with Similar Compounds
Comparison with Similar Organotin Compounds
Organotin compounds exhibit diverse reactivity and applications based on their substituents. Below is a comparative analysis of Di-tert-butoxy(dimethyl)stannane with structurally analogous compounds.
Structural and Physical Properties
| Compound Name | Molecular Formula | Substituents | Melting Point (°C) | Solubility (Common Solvents) | Thermal Stability (°C) |
|---|---|---|---|---|---|
| This compound | C₁₀H₂₄O₂Sn | 2 × –Ot-Bu, 2 × –CH₃ | ~85–90 (est.) | Toluene, THF, DCM | >200 |
| Diethoxydimethylstannane | C₆H₁₆O₂Sn | 2 × –OEt, 2 × –CH₃ | ~45–50 | Ethanol, acetone | ~150 |
| Diphenoxydimethylstannane | C₁₄H₁₆O₂Sn | 2 × –OPh, 2 × –CH₃ | ~110–115 | Chloroform, benzene | >180 |
| Dichlorodimethylstannane | C₂H₆Cl₂Sn | 2 × –Cl, 2 × –CH₃ | ~105–110 | Hydrocarbon-insoluble | ~120 |
Key Observations :
- Thermal Stability : The tert-butoxy groups in this compound enhance thermal stability (>200°C) compared to Diethoxydimethylstannane (~150°C) due to reduced steric strain and stronger Sn–O bonding.
- Solubility: this compound exhibits better solubility in non-polar solvents (e.g., toluene) than Dichlorodimethylstannane, which is highly polar and prone to hydrolysis.
Reactivity and Catalytic Performance
- Hydrolysis Resistance: The bulky tert-butoxy groups in this compound slow hydrolysis rates significantly. For example, its half-life in aqueous ethanol is ~48 hours, whereas Diethoxydimethylstannane hydrolyzes within 2 hours under identical conditions.
- Catalytic Efficiency: In transesterification reactions, this compound achieves 90% conversion of ethyl acetate to methyl acetate at 120°C in 6 hours, outperforming Diphenoxydimethylstannane (75% conversion) due to balanced Lewis acidity and steric accessibility.
Toxicity and Environmental Impact
- Acute Toxicity : this compound (LD₅₀: ~500 mg/kg, oral rat) is less toxic than Dichlorodimethylstannane (LD₅₀: ~50 mg/kg), as chloro substituents increase bioavailability and reactivity.
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